PF-6274484

Kinase selectivity Chemical proteomics EGFR inhibitor profiling

Choose PF-6274484 for EGFR research that demands clean, interpretable data. Unlike pyrimidine-based inhibitors, this quinazoline scaffold offers a distinct Cys797 binding orientation, minimizing off-target kinase engagement (only BLK & JAK3 at active concentrations). This validated profile avoids the lysosomal cathepsin artifacts seen with osimertinib, ensuring phenotypes truly reflect EGFR inhibition. The established clickable probe (PF-6422899) further enables direct target-engagement studies.

Molecular Formula C18H14ClFN4O2
Molecular Weight 372.8 g/mol
Cat. No. B610052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-6274484
SynonymsPF-6274484
Molecular FormulaC18H14ClFN4O2
Molecular Weight372.8 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=C
InChIInChI=1S/C18H14ClFN4O2/c1-3-17(25)24-15-7-11-14(8-16(15)26-2)21-9-22-18(11)23-10-4-5-13(20)12(19)6-10/h3-9H,1H2,2H3,(H,24,25)(H,21,22,23)
InChIKeyTUYDDIWQXWTNSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PF-6274484 EGFR Irreversible Covalent Inhibitor: Baseline Characteristics for Research Procurement


PF-6274484 is an irreversible, covalent EGFR kinase inhibitor that targets the ATP-binding pocket cysteine residue (Cys797) [1]. In biochemical assays, it exhibits Ki values of 0.14 nM for EGFR-L858R/T790M mutant and 0.18 nM for wild-type EGFR, and inhibits cellular EGFR autophosphorylation with IC50 values of 6.6 nM in H1975 (EGFR-L858R/T790M) and 5.8 nM in A549 (EGFR WT) tumor cells . The compound serves as a validated chemical probe for investigating covalent EGFR inhibition mechanisms and is also utilized as a parental scaffold for developing activity-based probes (e.g., PF-6422899) in chemical proteomics studies [2].

Why PF-6274484 Cannot Be Substituted with Generic EGFR Inhibitors: Structural and Proteomic Differentiation


Irreversible covalent EGFR inhibitors cannot be considered interchangeable for research applications due to scaffold-dependent differences in binding orientation, kinase selectivity, and proteome-wide off-target reactivity. PF-6274484, a quinazoline-based covalent inhibitor, adopts a distinct orientation relative to Cys797 compared to pyrimidine-based covalent inhibitors such as WZ4002, resulting in divergent covalent engagement kinetics and susceptibility to cysteine oxidation-mediated resistance [1]. Furthermore, quantitative chemical proteomics demonstrates that even among T790M-directed EGFR covalent inhibitors, off-target profiles differ strikingly across the human proteome, with some agents (e.g., osimertinib) exhibiting lysosomal accumulation and cathepsin modification not observed with PF-6274484 [2]. These scaffold- and warhead-specific differences preclude direct substitution in experimental systems where precise target engagement and interpretable phenotypes are required.

PF-6274484 Quantitative Differentiation Evidence: Head-to-Head Kinase Selectivity and Structural Analysis


Kinase Selectivity Profile: PF-6274484 vs. Clinical Covalent EGFR Inhibitors

PF-6274484 demonstrates a narrower off-target profile among a panel of 25 kinases compared to structurally distinct covalent EGFR inhibitors. In head-to-head competitive activity-based protein profiling (ABPP), PF-6274484 (1 μM) shows significant inhibition (>70%) of only 2 off-target kinases (BLK and JAK3) from the panel, whereas the irreversible EGFR inhibitor PD168393 at the same concentration inhibits 6 off-target kinases, and canertinib inhibits 4 off-target kinases [1]. This quantitative selectivity advantage is critical for experimental designs requiring EGFR-specific inhibition with minimal confounding kinase off-target effects.

Kinase selectivity Chemical proteomics EGFR inhibitor profiling

Proteome-Wide Target Engagement: PF-6274484 Off-Target Mapping vs. Clinical Inhibitors

Quantitative chemical proteomics using isoTOP-ABPP in H1975 NSCLC cells reveals distinct off-target engagement profiles among covalent EGFR inhibitors. PF-6274484 (10 μM, 4 hr) covalently modifies fewer proteome-wide targets compared to clinical covalent EGFR inhibitors including osimertinib, afatinib, and dacomitinib, as demonstrated by lower enrichment ratios for non-EGFR targets in quantitative MS analysis [1]. Notably, osimertinib exhibits lysosomal accumulation and covalent modification of cathepsins not observed with PF-6274484, a mechanistic difference with implications for cellular pharmacology and toxicity interpretation [1].

Chemical proteomics Off-target profiling Covalent inhibitor selectivity

Covalent Binding Kinetics and Scaffold Orientation: PF-6274484 vs. Pyrimidine-Based Inhibitors

PF-6274484, a quinazoline-based covalent inhibitor, adopts a distinct binding orientation relative to the target cysteine (Cys797) compared to pyrimidine-based covalent inhibitors such as WZ4002 [1]. This scaffold-dependent orientation difference results in PF-6274484 exhibiting lower specific chemical reactivity (kinact ≤ 2.1 × 10⁻³ s⁻¹) compensated by high binding affinity (Ki < 1 nM), a kinetic signature that contrasts with inhibitors relying predominantly on high intrinsic reactivity for potency [1]. Additionally, cysteine oxidation (sulfinylation or glutathiolation) at Cys797 produces highly variable effects on inhibitor potency depending on inhibitor architecture, with distinct sensitivity patterns observed across different covalent inhibitor scaffolds [1].

Covalent inhibition kinetics Structure-activity relationship EGFR inhibitor design

Utility as Clickable Probe Precursor: PF-6274484 as Parent Scaffold for PF-6422899

PF-6274484 serves as the parental scaffold for PF-6422899, an alkynylated derivative that enables click-chemistry conjugation for target identification and chemical proteomics applications [1]. PF-6422899 retains the covalent EGFR inhibitory activity of the parent compound while incorporating an alkyne handle for CuAAC (copper-catalyzed azide-alkyne cycloaddition) conjugation to fluorescent or affinity tags [1]. This functionalization capability distinguishes PF-6274484 from many irreversible EGFR inhibitors that lack readily derivatizable positions for probe development without compromising target engagement. The structure has been explicitly validated as a representative covalent EGFR inhibitor in proteome-wide selectivity mapping studies [2].

Activity-based protein profiling Chemical probe development Target identification

PF-6274484 Optimal Research Applications Based on Quantitative Differentiation Evidence


Kinase Selectivity Control Experiments Requiring Minimal Off-Target Confounding

Researchers investigating EGFR-dependent signaling pathways where off-target kinase inhibition could confound phenotypic interpretation should select PF-6274484. As demonstrated by competitive ABPP data showing inhibition of only 2 off-target kinases (BLK and JAK3) compared to 4-6 for other covalent EGFR inhibitors at equivalent concentrations [1], PF-6274484 provides a cleaner pharmacological tool for isolating EGFR-specific effects. This is particularly relevant for studies in immune cell contexts where JAK3 inhibition may be mechanistically relevant and must be accounted for experimentally.

Chemical Proteomics and Activity-Based Probe Development

PF-6274484 is the optimal starting scaffold for developing clickable activity-based probes targeting EGFR. Its alkynylated derivative PF-6422899 is an established tool for target engagement mapping and proteome-wide selectivity profiling [1]. Researchers requiring covalent EGFR probes for target identification, competitive ABPP experiments, or in situ target engagement visualization should prioritize PF-6274484 over alternative covalent EGFR inhibitors lacking validated derivatization chemistry and established proteomics workflows [2].

Mechanistic Studies of Covalent Inhibition Kinetics and Cysteine Oxidation Resistance

Investigators studying the fundamental biochemistry of covalent kinase inhibition—including the interplay between reversible binding affinity and chemical reactivity, or the impact of cysteine oxidation on inhibitor potency—should utilize PF-6274484 as a representative quinazoline-based covalent inhibitor. Its detailed kinetic characterization (kinact ≤ 2.1 × 10⁻³ s⁻¹; Ki < 1 nM) and defined sensitivity to Cys797 oxidation provide a benchmark scaffold for comparative structure-activity studies [1]. Its distinct orientation relative to pyrimidine-based inhibitors enables orthogonal experimental designs for probing scaffold-dependent pharmacology.

Comparative Off-Target Profiling and Scaffold-Dependent Pharmacology Studies

For studies requiring a well-characterized covalent EGFR inhibitor with documented proteome-wide selectivity, PF-6274484 offers a validated reference compound. Its off-target engagement profile has been quantitatively mapped against clinical covalent EGFR inhibitors including osimertinib, afatinib, and dacomitinib [1], enabling researchers to distinguish EGFR-mediated effects from compound-specific off-target activities. PF-6274484's lack of lysosomal cathepsin modification, in contrast to osimertinib, makes it particularly valuable for experiments where lysosomal accumulation artifacts could confound cellular pharmacology interpretations.

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